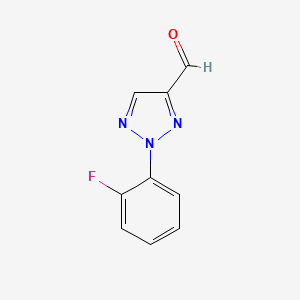![molecular formula C8H14N2O2 B11772479 Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)- CAS No. 273223-57-7](/img/structure/B11772479.png)
Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired pyrrolo[1,2-a]pyrazine structure.
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- has a wide range of scientific research applications :
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: Due to its antitumor and kinase inhibitory properties, it is explored for potential therapeutic applications in cancer treatment.
Industry: The compound’s antioxidant properties make it useful in the development of industrial products that require oxidative stability.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- can be compared with other similar compounds within the pyrrolopyrazine family . Some of these similar compounds include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives with two or three nitrogen atoms: These compounds exhibit various biological activities, such as antibacterial, antifungal, and antiviral properties.
The uniqueness of pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- lies in its specific stereochemistry and the diverse range of biological activities it exhibits.
Propiedades
| 273223-57-7 | |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(1S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)/t6-,7-/m0/s1 |
Clave InChI |
FSIAAOSGUNXNSN-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](NCCN2C1)C(=O)O |
SMILES canónico |
C1CC2C(NCCN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


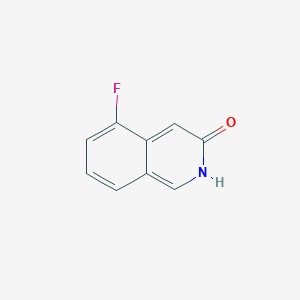
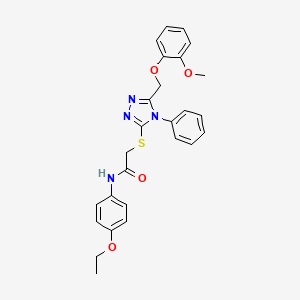
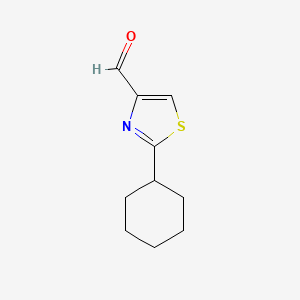
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
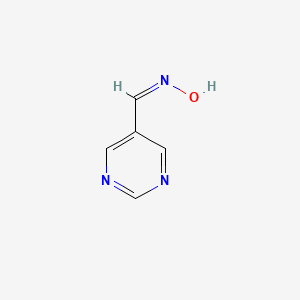
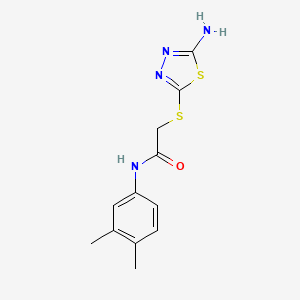
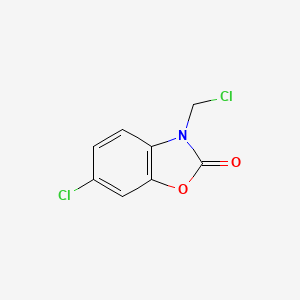
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)

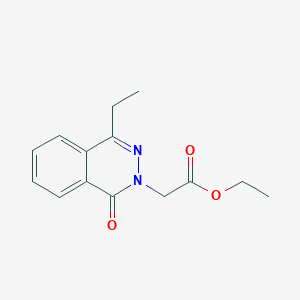
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

